Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is a complex organometallic compound that combines the properties of cycloocta-1,5-diene, 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one, and iridium. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst, with vinylcyclohexene as a coproduct . The preparation of 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves the fluorination of appropriate precursors under controlled conditions. The iridium complex is typically formed by reacting cycloocta-1,5-diene and 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one with an iridium precursor under specific conditions to ensure the formation of the desired organometallic compound.
Industrial Production Methods
Industrial production methods for such complex organometallic compounds often involve large-scale reactions under controlled environments to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for the efficient production of these compounds.
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroboration.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations through its unique electronic and steric properties. The iridium center plays a crucial role in these interactions, enabling the compound to act as an effective catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,5-diene: A cyclic hydrocarbon used as a ligand in organometallic chemistry.
1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one: A fluorinated compound with unique reactivity.
Iridium Complexes: Various iridium complexes with different ligands used in catalysis and other applications.
Uniqueness
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is unique due to its combination of cycloocta-1,5-diene, a fluorinated ligand, and iridium. This combination imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H14F6IrO2 |
---|---|
Molecular Weight |
508.46 g/mol |
IUPAC Name |
cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ir/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H; |
InChI Key |
RJDBUPVOMYVRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.